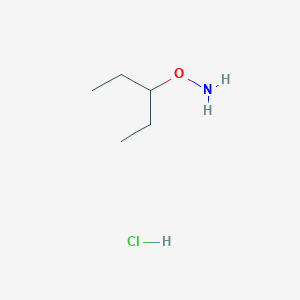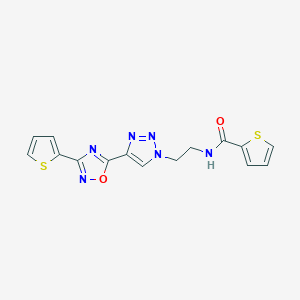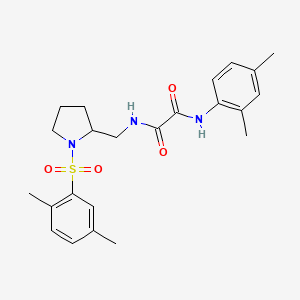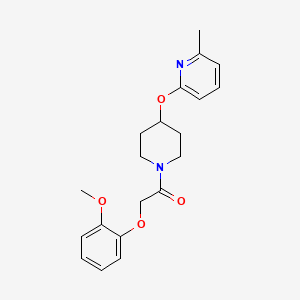![molecular formula C26H18FN3O5 B2607920 N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-68-6](/img/no-structure.png)
N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H18FN3O5 and its molecular weight is 471.444. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
Compounds within the family of pyrazolo[1,5-a]pyrimidines have been explored for their utility as selective ligands for the translocator protein (18 kDa) in positron emission tomography (PET) imaging. These compounds, such as DPA-714, have been synthesized with a fluorine atom allowing for fluorine-18 labeling, which is crucial for in vivo imaging of neuroinflammatory processes (Dollé et al., 2008).
Neuroinflammation PET Imaging
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and biologically evaluated in vitro for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. Such compounds have shown potential as in vivo PET radiotracers, confirming their utility in brain uptake and accumulation studies (Damont et al., 2015).
Anticancer Activity
Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has identified compounds with appreciable cancer cell growth inhibition properties against various cancer cell lines. This highlights the potential of such compounds as new anticancer agents (Al-Sanea et al., 2020).
Molecular Docking and Photovoltaic Efficiency
Studies have also explored the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. These compounds have been evaluated for their light harvesting efficiency (LHE) and free energy of electron injection, indicating their potential use in dye-sensitized solar cells (DSSCs) and as inhibitors in molecular docking studies (Mary et al., 2020).
Src Kinase Inhibition and Anticancer Activities
N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This research has contributed to understanding the structural requirements for Src kinase inhibition, a target for cancer treatment strategies (Fallah-Tafti et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-acetylphenylhydrazine with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride, followed by acetylation of the resulting product.", "Starting Materials": [ "4-acetylphenylhydrazine", "3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 4-acetylphenylhydrazine is reacted with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in chloroform with pyridine as a catalyst to form the intermediate product.", "Step 2: The intermediate product is then acetylated with acetic anhydride in the presence of pyridine to form the final product.", "Step 3: The final product is purified by recrystallization from a mixture of chloroform and methanol.", "Step 4: The purity of the final product is confirmed by melting point determination and spectral analysis (e.g. NMR, IR, and MS)." ] } | |
CAS RN |
877657-68-6 |
Product Name |
N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molecular Formula |
C26H18FN3O5 |
Molecular Weight |
471.444 |
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H18FN3O5/c1-15(31)16-6-10-18(11-7-16)28-22(32)14-29-23-20-4-2-3-5-21(20)35-24(23)25(33)30(26(29)34)19-12-8-17(27)9-13-19/h2-13H,14H2,1H3,(H,28,32) |
InChI Key |
YQEYDPQGCJMNSG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Fluorophenyl)-7,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2607837.png)
![Ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2607839.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2607846.png)
![N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide](/img/structure/B2607847.png)







![ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607859.png)